![molecular formula C18H12ClF3N6 B214879 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This compound has been found to selectively inhibit the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain, swelling, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects, which makes it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research on 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole. Some of these directions include the development of new synthetic methods for this compound, the investigation of its potential therapeutic applications in other inflammatory conditions, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies on the mechanism of action of this compound can provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole involves the reaction of 1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with sodium azide in the presence of a copper catalyst. This reaction results in the formation of the tetrazole-based compound, which can be further purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects, which makes it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory diseases.
Eigenschaften
Produktname |
5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole |
---|---|
Molekularformel |
C18H12ClF3N6 |
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)pyrazol-4-yl]-1-phenyltetrazole |
InChI |
InChI=1S/C18H12ClF3N6/c1-11-7-8-13(9-15(11)19)27-16(18(20,21)22)14(10-23-27)17-24-25-26-28(17)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
YNOQFNRFJZIKKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=CC=C4)C(F)(F)F)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=CC=C4)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.